2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes methoxyphenyl and pyrrolidinecarboxylate groups, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with 3-methoxyphenylacetic acid, followed by cyclization and esterification reactions. The reaction conditions often involve the use of catalysts, such as p-toluenesulfonic acid, and solvents like dichloromethane or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenolic compounds.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of NADPH oxidase, preventing the formation of reactive oxygen species and exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)acetic acid: A precursor in the synthesis of the target compound.
4-Methoxybenzaldehyde: Another precursor used in the initial condensation reaction.
1-(2-Methoxyphenyl)-3-phenyl-1,4-dihydro-1,2,4-benzotriazin-4-yl: A structurally related compound with similar aromatic and methoxy groups
Uniqueness
2-(4-Methoxyphenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of methoxyphenyl and pyrrolidinecarboxylate groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H21NO6 |
---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
[2-(4-methoxyphenyl)-2-oxoethyl] 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21NO6/c1-26-17-8-6-14(7-9-17)19(23)13-28-21(25)15-10-20(24)22(12-15)16-4-3-5-18(11-16)27-2/h3-9,11,15H,10,12-13H2,1-2H3 |
InChI Key |
MFQFFNNRLCVHMI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC(=CC=C3)OC |
Origin of Product |
United States |
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